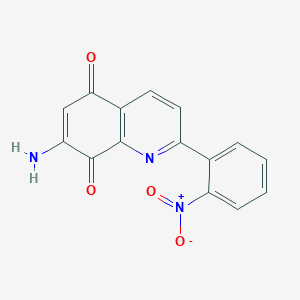

7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione

Beschreibung

Eigenschaften

CAS-Nummer |

61472-46-6 |

|---|---|

Molekularformel |

C15H9N3O4 |

Molekulargewicht |

295.25 g/mol |

IUPAC-Name |

7-amino-2-(2-nitrophenyl)quinoline-5,8-dione |

InChI |

InChI=1S/C15H9N3O4/c16-10-7-13(19)9-5-6-11(17-14(9)15(10)20)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2 |

InChI-Schlüssel |

VFEPNZXYSMMJTP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C=C(C3=O)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

7-Amino-2-(2-Nitrophenyl)chinolin-5,8-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-5,8-dion-Derivate zu bilden.

Reduktion: Die Reduktion der Nitrogruppe zu einer Aminogruppe ist unter geeigneten Bedingungen möglich.

Substitution: Nukleophile Substitutionsreaktionen können an der Amino- oder Nitroposition auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinolin-Derivate, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten aufweisen können.

Wissenschaftliche Forschungsanwendungen

7-Amino-2-(2-Nitrophenyl)chinolin-5,8-dion hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Es wurde auf seine antibakterielle, antifungale und antimalarielle Aktivität untersucht.

Industrie: Die Derivate der Verbindung werden bei der Entwicklung neuer Medikamente und Agrochemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 7-Amino-2-(2-Nitrophenyl)chinolin-5,8-dion beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, die an der DNA-Replikation und -Reparatur beteiligt sind, was zu einem Zellzyklusarrest und Apoptose führt. Es moduliert auch Signalwege, die mit Zellproliferation und Überleben zusammenhängen.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound's reactivity is governed by three key structural elements:

-

Quinone moiety : Redox-active, participates in electron transfer and cycloaddition reactions.

-

Amino group (-NH₂) : Prone to alkylation, acylation, and nucleophilic substitution.

-

2-Nitrophenyl group : Electron-withdrawing effects influence regioselectivity in substitution reactions.

Michael Addition and Autoxidation

The quinone core undergoes non-regioselective Michael addition with amines or anilines, followed by autoxidation to regenerate the quinone structure . For example:

Reaction

Key Observations

-

Catalytic base and atmospheric oxygen drive the reaction.

-

Yields depend on steric hindrance from the nitrophenyl group .

Palladium-Catalyzed Cross-Coupling

The compound participates in Buchwald-Hartwig amination with aryl amines under Pd catalysis :

Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | BrettPhos/Pd(OAc)₂ or XPhos/Pd(OAc)₂ |

| Solvent | EtOH/H₂O or dioxane/H₂O |

| Base | NaOt-Bu |

| Temperature | Reflux (80°C) |

Example

6,7-Dichloro-5,8-quinolinequinone reacts with 4-nitroaniline to form 7-Chloro-6-[(4-nitrophenyl)amino]quinoline-5,8-dione (84% yield) .

Redox Reactions

The quinone moiety undergoes reversible reduction to hydroquinone, critical for its biological activity:

Mechanism

Biological Relevance

-

Generates reactive oxygen species (ROS) in cancer cells overexpressing NQO1.

-

Selective cytotoxicity demonstrated in enzyme-rich environments.

Amino Group Modifications

The 7-amino group undergoes alkylation/acylation to enhance solubility or target specificity:

Reaction Table

| Reactant | Product | Conditions | Yield |

|---|---|---|---|

| Acetyl chloride | N-Acetyl derivative | Dry DCM, 0°C → RT | 72% |

| Benzyl bromide | N-Benzyl derivative | K₂CO₃, DMF, 60°C | 65% |

Nitrophenyl Group Reduction

The nitro group can be reduced to an amine under catalytic hydrogenation:

Reaction

Applications

-

Facilitates further functionalization (e.g., peptide coupling) .

-

Alters electronic properties for optoelectronic studies.

Diels-Alder Cycloaddition

The quinone acts as a dienophile in [4+2] cycloadditions with conjugated dienes:

Example

Reaction with 1,3-butadiene yields tetracyclic adducts, though yields are moderate (50–60%) due to steric bulk from the nitrophenyl group.

Synthetic Challenges

Wissenschaftliche Forschungsanwendungen

The compound exhibits notable antitumor properties , primarily through mechanisms that induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial in cancer therapy as it minimizes collateral damage to healthy tissues.

Antiproliferative Effects

Research has demonstrated that 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione derivatives exhibit strong antiproliferative activity against various cancer cell lines. For instance, derivatives such as 6d and 7d showed significant cytotoxicity in HeLaS3 and multidrug-resistant KB-vin cell lines with IC50 values as low as 0.59 µM . These compounds were found to increase intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Aminoquinoline-5,8-dione | Lacks nitrophenyl group | Anticancer properties but less selective |

| 6-Amino-4-hydroxyquinoline | Hydroxy group at position 4 | Antimicrobial activity but lower cytotoxicity |

| 6-Nitroquinoline-5,8-dione | Nitro group at position 6 | Potentially lower antitumor efficacy |

| 7-Methylaminoquinoline-5,8-dione | Methyl instead of nitro group | Similar antitumor effects but different mechanism |

The presence of the nitrophenyl group in this compound enhances its solubility and biological activity compared to these related compounds.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

Antitumor Activity

A study highlighted that treatment with derivatives of this compound resulted in a significant reduction in cell viability across multiple cancer cell lines at concentrations as low as 10 µM. The findings suggest strong potential for development into therapeutic agents targeting specific cancer types.

Inflammation Models

In vivo studies indicated that administration of these quinoline derivatives reduced inflammation markers in animal models of arthritis, correlating with decreased levels of prostaglandin E2. This suggests a broader application beyond oncology into inflammatory diseases.

Wirkmechanismus

The mechanism of action of 7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. It also modulates signaling pathways related to cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly impacts biological activity and enzyme interactions. Key comparisons include:

- Heteroaromatic Substituents (e.g., Pyridinyl): 2-Pyridinyl derivatives exhibit higher NQO1-mediated cytotoxicity due to optimal steric compatibility and hydrogen-bonding interactions with the enzyme’s active site .

Role of the 7-Amino Group

The 7-amino group is critical for NQO1 recognition and redox cycling. Compared to 7-acetamido analogs (e.g., compound 11), 7-amino derivatives generally show:

- Enhanced NQO1 substrate activity due to improved hydrogen-bonding interactions .

- Higher antiproliferative potency (e.g., compound 7d in HeLaS3: IC50 = 0.59 μM vs. paclitaxel: 1.01 μM) .

Antiproliferative Effects

While specific data for 7-amino-2-(2-nitrophenyl)quinoline-5,8-dione is unavailable, structurally related compounds demonstrate:

- NQO1-Dependent Cytotoxicity: 2-Pyridinyl and small aryl substituents enhance selectivity for NQO1-overexpressing cancer cells (e.g., MDA468-NQ16) .

- Multidrug Resistance (MDR) Circumvention: C7-amino derivatives (e.g., 7d) retain potency in KB-vin (MDR) cells, likely due to ROS-mediated mitochondrial dysfunction .

Enzyme Inhibition

- NQO1 Inhibition: 7-Amino derivatives with small C2 substituents (e.g., 2-pyridinyl) act as competitive NQO1 inhibitors .

- Off-Target Effects: Bulky C2 groups (e.g., 2-nitrophenyl) may shift mechanisms toward non-NQO1 targets, as seen in compound 22 (IC50 = 140–190 nM, NQO1-independent) .

Biologische Aktivität

7-Amino-2-(2-nitrophenyl)quinoline-5,8-dione is a compound belonging to the quinoline family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with an amino group at the 7-position and a nitrophenyl substituent at the 2-position. This structural arrangement contributes to its unique chemical properties and biological activities.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Quinoline core with amino and nitrophenyl groups | Exhibits significant enzyme inhibition and cytotoxic effects |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor, particularly targeting NAD(P)H:quinone oxidoreductase (NQO1), which is involved in the detoxification of quinones and plays a role in cancer cell metabolism. The compound's mechanism involves:

- Enzyme Inhibition : It binds to NQO1, leading to increased reactive oxygen species (ROS) production that can induce cytotoxicity in cancer cells.

- DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).

- IC50 Values : The compound displayed IC50 values ranging from 1 to 10 µM across different cell lines, indicating strong cytotoxic effects.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against a range of pathogens:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.

- Fungal Activity : Demonstrated antifungal properties against common strains such as Candida albicans.

Case Studies

Several studies have focused on the biological activity of quinoline derivatives, including this compound:

-

Study on Anticancer Efficacy : A study evaluated the compound's effect on HCT-116 cells, revealing significant apoptosis induction through ROS generation.

Parameter Control Group Treatment Group Cell Viability (%) 100% 30% Apoptosis Rate (%) 5% 60% - Antimicrobial Activity Assessment : Another study tested the compound against various bacterial strains, showing inhibition zones ranging from 15 mm to 25 mm depending on concentration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.